Methanesulfonic acid,1-hydroxy-

Description

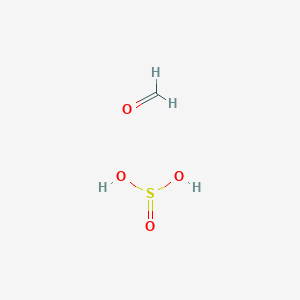

Structure

2D Structure

Properties

Molecular Formula |

CH4O4S |

|---|---|

Molecular Weight |

112.11 g/mol |

IUPAC Name |

formaldehyde;sulfurous acid |

InChI |

InChI=1S/CH2O.H2O3S/c1-2;1-4(2)3/h1H2;(H2,1,2,3) |

InChI Key |

DXRFSTNITSDOKK-UHFFFAOYSA-N |

Canonical SMILES |

C=O.OS(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways of Methanesulfonic Acid Msa

Novel Laboratory Synthesis Routes and Catalytic Approaches for MSA Production

Traditional methods for MSA synthesis, such as the chlorine oxidation of methyl mercaptan, are highly efficient but generate significant amounts of hydrochloric acid as a byproduct. rsc.org This has driven the development of novel synthesis routes that are more sustainable.

CH₄ + SO₃ → CH₃SO₃H

The German chemical company Grillo-Werke AG developed the Grillo-Methane-Sulfonation (GMS) process, which functionalizes methane (B114726) to high-purity MSA by direct sulfonation with sulfur trioxide in a tailored reaction environment with specific activators. greencarcongress.com This process achieves almost full conversion under mild reaction conditions and is reported to be highly cost-competitive. greencarcongress.com The GMS process operates by treating oleum (B3057394) with methane at approximately 100 bar and 50 °C, using an electrophilic initiator containing sulfonyl peroxide derivatives. rsc.org

Another approach involves the direct liquid-phase sulfonation of methane with sulfur dioxide (SO₂) in triflic acid, using potassium persulfate (K₂S₂O₈) as an oxidant and calcium salts as promoters. nih.gov Research has also explored the use of potassium peroxydiphosphate (B1218465) (K₄P₂O₈) as a more thermally stable initiator than K₂S₂O₈, allowing for higher reaction temperatures and improved conversion of SO₃ to MSA. acs.org

Catalytic approaches have also been investigated to facilitate the direct sulfonation of methane. Mercury salts, such as Hg(CF₃SO₃)₂, have been shown to be effective catalysts for the liquid-phase sulfonation of methane with SO₃ in the presence of molecular oxygen. scispace.com Palladium and copper salts have also been studied as catalysts for the sulfonation of methane with SO₂ and O₂. lookchem.com

The table below summarizes some of the novel laboratory synthesis routes for MSA.

| Synthesis Route | Reactants | Catalyst/Initiator | Key Findings |

| Direct Methane Sulfonation (GMS Process) | Methane, Sulfur Trioxide (in oleum) | Electrophilic initiator (sulfonyl peroxide derivatives) | High-purity MSA, almost full conversion at mild conditions (50°C, 100 bar). rsc.orggreencarcongress.com |

| Direct Methane Sulfonation with SO₂ | Methane, Sulfur Dioxide | K₂S₂O₈ (oxidant), Ca salts (promoter) in triflic acid | Direct conversion of methane to MSA achieved. nih.gov |

| Direct Methane Sulfonation with SO₃ | Methane, Sulfur Trioxide | Potassium Peroxydiphosphate (K₄P₂O₈) | K₄P₂O₈ is more thermally stable than K₂S₂O₈, allowing for higher reaction temperatures and better conversion. acs.org |

| Catalytic Methane Sulfonation | Methane, Sulfur Trioxide, Oxygen | Hg(CF₃SO₃)₂ | Effective catalysis in fuming sulfuric acid. scispace.com |

| Catalytic Methane Sulfonation with SO₂ | Methane, Sulfur Dioxide, Oxygen | PdCl₂ (catalyst), CuCl₂ (co-catalyst) | Conversion of SO₂ to MSA is dependent on methane and oxygen pressure. lookchem.com |

Mechanistic Investigations of MSA Formation Processes

Understanding the mechanisms of MSA formation is crucial for optimizing existing synthetic routes and developing new ones. Research has focused on the oxidation pathways of sulfur-containing precursors and the intricate mechanisms of direct methane sulfonation.

In the atmosphere, the oxidation of dimethyl sulfide (B99878) (DMS), a significant natural source of sulfur, leads to the formation of various products, including MSA. mit.edu The oxidation of dimethyl disulfide (DMDS) is a key process in understanding one of the major branches of the DMS oxidation mechanism. nih.gov The oxidation of DMDS forms the methylthio radical (CH₃S), a crucial intermediate that can lead to the formation of MSA. nih.govcopernicus.org

Chamber studies on the OH-initiated oxidation of DMDS have shown that it leads to rapid aerosol formation, with MSA being a major component of the aerosol phase. nih.govcopernicus.org The formation of MSA from the CH₃S radical is believed to proceed through the formation of the CH₃SO₂ radical, which can then be further oxidized. nih.gov

2CH₃SH + 3O₂ → 2CH₃SO₃H rsc.org

Ozonation of aqueous methanethiol (B179389) solutions also leads to the formation of methanesulfonic acid. umt.edu

The mechanism of the direct sulfonation of methane with sulfur trioxide has been a subject of debate, with both cationic and radical pathways being proposed. nih.gov

The cationic chain reaction mechanism , proposed for the GMS process, involves the initiation by an electrophilic species that can abstract a hydride from methane to form a methyl cation (CH₃⁺). This cation then reacts with SO₃, and subsequent steps regenerate the active species, propagating the chain. rsc.org However, this mechanism has been questioned due to the high energy of some of the proposed intermediates. rsc.orgnih.gov

A free-radical mechanism is considered more favorable by some researchers due to a lower calculated energy barrier. nih.gov This mechanism is often initiated by species like potassium persulfate (K₂S₂O₈) or potassium peroxydiphosphate (K₄P₂O₈). acs.org The initiator decomposes to form radicals that can abstract a hydrogen atom from methane, generating a methyl radical (•CH₃). This radical then reacts with SO₃ to form the methanesulfonyl radical (CH₃SO₂•), which ultimately leads to MSA. A simplified representation of the radical mechanism is as follows:

Initiator → 2R• R• + CH₄ → RH + •CH₃ •CH₃ + SO₃ → CH₃SO₃• → ... → CH₃SO₃H

A protonated radical mechanism has also been studied as a possibility, which could further lower the energy barrier for the reaction in the highly acidic environment of oleum. nih.gov

Electrochemical Synthesis Research and Reaction Kinetics

Electrochemical methods offer a promising alternative for MSA synthesis, potentially avoiding the need for chemical initiators.

Research has demonstrated the direct sulfonation of methane to MSA in an electrochemical reactor using only oleum and methane. nih.govresearchgate.net This process relies on the in situ formation of an initiating species from the electrolyte at a boron-doped diamond (BDD) anode. nih.gov High yields (approximately 62%) and selectivity (97%) have been achieved under optimized conditions of elevated pressure (90 bar), moderate temperature (70 °C), and a specific current density program. nih.govresearchgate.net

The proposed mechanism for this electrochemical synthesis involves the anodic formation of persulfate species, which then initiate the radical reaction with methane. researchgate.net

Electrochemical oxidation of dimethyl sulfoxide (B87167) (DMSO) in an acidic aqueous solution on a platinum electrode has also been shown to produce MSA. researchgate.net The electrooxidation of DMSO occurs at high anodic potentials (1.8 - 2.15 V). researchgate.net

The table below summarizes key findings in the electrochemical synthesis of MSA.

| Precursor(s) | Electrode | Key Findings |

| Methane, Oleum | Boron-Doped Diamond (BDD) anode | Direct synthesis without external initiators. High yield (approx. 62%) and selectivity (97%) achieved. nih.govresearchgate.netresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Platinum anode | MSA is the main oxidation product at DMSO concentrations of 0.05 - 0.15 M. researchgate.net |

| Dimethyl Sulfone | Platinum anode | Electrolysis of aqueous dimethyl sulfone solutions can produce MSA. google.com |

Chemical Reactivity and Reaction Mechanisms of Methanesulfonic Acid

Acid-Catalyzed Reaction Mechanisms in Organic Transformations

As a potent acid catalyst, methanesulfonic acid facilitates numerous organic reactions by providing a proton (H⁺) to the reaction medium. This protonation of reactant molecules is a crucial first step that enhances their electrophilicity or transforms them into better leaving groups, thereby lowering the activation energy for the desired transformation. The general principle involves the protonation of a heteroatom, typically oxygen or nitrogen, within the substrate molecule. This initial protonation event generates a highly reactive intermediate, such as a carbocation or a protonated carbonyl group, which then participates in the subsequent bond-forming or bond-breaking steps of the reaction mechanism.

Methanesulfonic acid is an effective catalyst for esterification, the process of forming an ester from an alcohol and a carboxylic acid, or in the case of sulfonic acids, forming a sulfonate ester from an alcohol. The mechanism of sulfonate ester formation using MSA and an alcohol, such as methanol (B129727), has been a subject of detailed study.

Two primary mechanistic pathways were initially considered for the formation of methyl methanesulfonate (B1217627) from methanesulfonic acid and methanol:

Pathway A: Involves the nucleophilic attack of the sulfonate anion on the protonated alcohol.

Pathway B: Analogous to the Aac2 mechanism for carboxylic acid esterification, where the alcohol attacks the protonated sulfonic acid.

Isotopic labeling studies using ¹⁸O-labeled methanol have been instrumental in elucidating the precise mechanism. These studies confirmed that the reaction proceeds with the cleavage of the carbon-oxygen (C-O) bond of the methanol. pqri.org This finding is consistent with a mechanism where the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the protonated methanesulfonic acid, or more accurately, the reversal of the well-established solvolysis mechanism of sulfonate esters. pqri.orgnih.gov

The key steps in the MSA-catalyzed esterification of an alcohol (R-OH) are:

Protonation of the Alcohol: The alcohol is protonated by MSA to form an alkyloxonium ion (R-OH₂⁺).

Nucleophilic Attack: The methanesulfonate anion (CH₃SO₃⁻) acts as a nucleophile, attacking the carbon atom of the alkyloxonium ion.

Product Formation: This Sₙ2-type displacement results in the formation of the corresponding methanesulfonate ester (R-OSO₂CH₃) and a molecule of water.

Methanesulfonic acid serves as a catalyst in Friedel-Crafts alkylation reactions, particularly in the alkylation of aromatic compounds with olefins. byjus.com Its strong acidity is key to initiating the reaction by generating the electrophilic species required for the aromatic substitution.

The mechanism for the alkylation of an aromatic compound (e.g., benzene) with an olefin (e.g., propene) in the presence of MSA involves the following steps:

Protonation of the Olefin: MSA protonates the double bond of the olefin, leading to the formation of a carbocation. In the case of propene, a secondary carbocation (isopropyl cation) is formed.

Carbocation Rearrangement (if applicable): The initially formed carbocation may undergo rearrangement to a more stable carbocation.

Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich aromatic ring. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base (which can be the methanesulfonate anion or another molecule of the aromatic substrate) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the acid catalyst.

This process results in the formation of an alkylated aromatic compound, such as cumene (B47948) (isopropylbenzene) from the reaction of benzene (B151609) and propene. The efficiency of the reaction can be high, with studies showing significant olefin conversion under optimized conditions. byjus.com

Table 1: Research Findings on MSA-Catalyzed Alkylation of Olefins with Aromatics

| Parameter | Finding | Reference |

| Catalyst | Methanesulfonic acid (MSA) | byjus.com |

| Reaction | Removal of trace olefins from aromatics via alkylation | byjus.com |

| Mechanism | Interaction of the olefin with MSA to form an alkylcarbenium ion, which then attacks the aromatic nucleus. | byjus.com |

| Optimal Conditions | Mass ratio of MSA/oil of 6%, temperature of 413 K, reaction time of 40 min. | byjus.com |

| Conversion Rate | Up to 89.45% olefin conversion achieved under optimal conditions. | byjus.com |

| Catalyst Reusability | The catalyst could be reused five times without reactivation, with the olefin conversion reaching 66.02% in the fifth cycle. | byjus.com |

Methanesulfonic acid is an efficient catalyst for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. google.com While this reaction is classically performed under basic conditions, acid catalysis is also possible. In an acid-catalyzed Claisen-Schmidt condensation, the mechanism proceeds as follows:

Protonation of the Carbonyl: The acid catalyst (MSA) protonates the carbonyl oxygen of the aromatic aldehyde, making the carbonyl carbon significantly more electrophilic.

Enol Formation: The other carbonyl compound (the one with α-hydrogens) undergoes acid-catalyzed tautomerization to its enol form.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the highly electrophilic carbonyl carbon of the protonated aromatic aldehyde.

Dehydration: The resulting intermediate, an aldol-type adduct, is protonated at the hydroxyl group, which then eliminates as a water molecule to form a protonated α,β-unsaturated ketone.

Deprotonation: Removal of a proton regenerates the acid catalyst and yields the final α,β-unsaturated carbonyl compound.

Schiff Base Formation: The formation of a Schiff base (or imine) is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). Methanesulfonic acid effectively catalyzes this reaction. masterorganicchemistry.com The plausible mechanism involves these steps:

Protonation of the Carbonyl: MSA protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral intermediate called a carbinolamine or hemiaminal.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a carbon-nitrogen double bond and generating an iminium ion.

Deprotonation: A base (e.g., water or another amine molecule) removes the proton from the nitrogen atom to give the final, neutral Schiff base and regenerate the acid catalyst. masterorganicchemistry.com

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Brønsted or Lewis acid. Methanesulfonic acid has been demonstrated to be a highly effective and environmentally friendlier alternative to traditional catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl₃) for this transformation. wikipedia.org

The mechanism of the MSA-catalyzed Fries rearrangement of a phenyl ester (e.g., phenyl acetate) is as follows:

Protonation: The MSA catalyst protonates the carbonyl oxygen of the ester group.

Formation of Acylium Ion: The protonated ester undergoes cleavage to form a phenol (B47542) molecule and a highly electrophilic acylium ion (CH₃CO⁺). This cleavage can occur either intermolecularly or intramolecularly within a solvent cage.

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich phenol ring at the ortho or para position. This is a classic Friedel-Crafts acylation step.

Deprotonation: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final ortho- or para-hydroxy aryl ketone product.

The reaction is ortho, para-selective, and the ratio of the isomers can often be controlled by the reaction temperature. Studies using MSA for the rearrangement of phenyl acetate (B1210297) to produce para-hydroxyacetophenone (a key intermediate for paracetamol) have shown high conversion and selectivity. wikipedia.org

Table 2: Fries Rearrangement of Phenyl Acetate using MSA

| Parameter | Condition / Result | Reference |

| Catalyst | Methane (B114726) sulfonic acid (MSA) | wikipedia.org |

| Substrate | Phenyl acetate | wikipedia.org |

| Product | para-Hydroxyacetophenone and ortho-Hydroxyacetophenone | wikipedia.org |

| Optimized Molar Ratio (MSA:Substrate) | 8:1 | wikipedia.org |

| Optimized Temperature | 90°C | wikipedia.org |

| Conversion | 100% | wikipedia.org |

| Selectivity | Up to 92% para-isomer and 8% ortho-isomer. | wikipedia.org |

| Environmental Advantage | MSA is a strong, stable, and biodegradable acid, offering a safer alternative to hydrofluoric acid (HF). | wikipedia.org |

Methanesulfonic acid can be involved in etherification reactions through various pathways. One such pathway is the decomposition of sulfonate esters via alcoholysis. In this reaction, a sulfonate ester reacts with an alcohol, where the alcohol acts as a nucleophile. This process can lead to the formation of an ether, along with the regeneration of the sulfonic acid. scispace.com

A proposed pathway (Pathway C) for the decomposition of methyl methanesulfonate in the presence of methanol involves the following:

Alcoholysis: Methanol acts as a nucleophile and attacks the methyl group of the methyl methanesulfonate ester.

Product Formation: This nucleophilic substitution reaction yields dimethyl ether and regenerates methanesulfonic acid. scispace.com

Methanesulfonic acid is an effective catalyst for intramolecular cyclization reactions, which are crucial for the synthesis of various cyclic compounds. Two notable examples are intramolecular Friedel-Crafts acylation and Prins-type cyclizations.

Intramolecular Friedel-Crafts Acylation: MSA can catalyze the cyclization of 3-arylpropanoic and 4-arylbutanoic acids to form cyclic ketones like 1-indanones and 1-tetralones, respectively. The mechanism is as follows:

Formation of Acylium Ion: In the presence of hot MSA, the carboxylic acid is protonated and loses a molecule of water to form a highly reactive acylium ion. This acylium ion is tethered to the aromatic ring by the alkane chain.

Intramolecular Electrophilic Attack: The acylium ion then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution reaction.

Deprotonation: A proton is lost from the resulting intermediate to restore aromaticity and yield the final cyclic ketone.

Prins-Type Cyclization: MSA has been used to catalyze the three-component coupling of a homoallylic alcohol, a ketone, and MSA itself to form spirocyclic tetrahydropyranyl mesylates. The mechanism for this Prins-type cyclization involves:

Esterification: The homoallylic alcohol reacts with MSA to form a protonated mesylate intermediate.

Carbocation Formation: This intermediate can then facilitate the formation of a carbocation on the homoallylic chain.

Cyclization: The ketone's carbonyl oxygen attacks the carbocation, initiating the cyclization. Simultaneously, the alkene part of the homoallylic chain attacks the protonated carbonyl carbon of the ketone.

Product Formation: This cascade leads to the formation of the spirocyclic tetrahydropyran (B127337) ring, with the methanesulfonate group incorporated into the final product.

Table 3: MSA-Catalyzed Cyclization of Arylalkanoic Acids

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3-Phenylpropanoic acid | 1-Indanone | 0.5 | 110 | 95 | |

| 4-Phenylbutanoic acid | α-Tetralone | 0.5 | 110 | 96 | |

| 3-(p-Tolyl)propanoic acid | 5-Methyl-1-indanone | 0.5 | 110 | 95 | |

| 4-(p-Tolyl)butanoic acid | 6-Methyl-1-tetralone | 0.5 | 110 | 96 | |

| 3-(3,4-Dimethylphenyl)propanoic acid | 5,6-Dimethyl-1-indanone | 0.5 | 90 | 98 |

Atmospheric Reaction Mechanisms of MSA

Methanesulfonic acid (MSA) is a key component of the atmospheric sulfur cycle, primarily formed from the oxidation of dimethyl sulfide (B99878) (DMS) of marine origin. acs.orgnih.govethz.ch Its atmospheric fate is governed by various reaction mechanisms, including gas-phase oxidation and interactions with other atmospheric constituents.

Gas-Phase Oxidation Mechanisms with Hydroxyl Radicals (OH)

The primary sink for gas-phase methanesulfonic acid in the atmosphere is its reaction with the hydroxyl radical (OH), the atmosphere's main daytime oxidant. rsc.org Theoretical studies have identified two main mechanisms for this reaction in the absence of water: proton-coupled electron transfer and hydrogen atom transfer. rsc.orgresearchgate.net Both pathways result in the formation of the methanesulfonate radical (CH₃SO₃) and a water molecule (H₂O). rsc.orgresearchgate.net

Table 1: Gas-Phase Reaction of MSA with OH Radicals

| Reaction Mechanism | Products | Rate Constant (cm³ s⁻¹ molecule⁻¹) |

|---|---|---|

| Proton Coupled Electron Transfer | CH₃SO₃ + H₂O | 8.3 × 10⁻¹⁵ |

| Hydrogen Atom Transfer | CH₃SO₃ + H₂O | 8.3 × 10⁻¹⁵ |

Interactions with Water Vapor and Complex Formation in Gas Phase

In the atmosphere, methanesulfonic acid readily interacts with water vapor. rsc.orgsigmaaldrich.com Computational studies show that MSA can form two highly stable complexes with a single water molecule, with calculated binding energies of approximately 10 kcal mol⁻¹. rsc.orgresearchgate.netsigmaaldrich.com

The presence of a water molecule complicates the reaction between MSA and the OH radical. rsc.orgresearchgate.net A new reaction pathway is introduced, which involves the interchange of the water molecule between the hydroxyl radical and the methanesulfonic acid molecule. rsc.orgresearchgate.net Kinetic calculations indicate that this water molecule interchange accounts for 99.5% of the reactive encounters. rsc.org Consequently, while MSA and water form stable complexes, water vapor does not ultimately participate in or catalyze the oxidation of methanesulfonic acid by the hydroxyl radical in the gas phase. rsc.orgresearchgate.net

Table 2: MSA-Water Complex Characteristics

| Complex | Binding Energy (kcal mol⁻¹) |

|---|---|

| MSA·H₂O (Isomer 1) | ~10 |

| MSA·H₂O (Isomer 2) | ~10 |

Oxidation of Methanesulfinic Acid to MSA

Methanesulfinic acid (MSIA) is a significant intermediate in the atmospheric oxidation of dimethyl sulfide (DMS). nih.govnih.govacs.org The further oxidation of MSIA is a crucial step leading to the formation of methanesulfonic acid. This oxidation can be initiated by both hydroxyl radicals (OH) and ozone (O₃). nih.govnih.gov

The reaction of MSIA with OH radicals is considered the more dominant pathway for MSA formation in the gas phase. nih.govnih.govresearchgate.net This reaction proceeds through the formation of the methanesulfonyl radical (CH₃S(O)₂). acs.orgnih.gov This radical intermediate is a key branching point in the DMS degradation scheme, influencing the atmospheric ratio of sulfate (B86663) to MSA. acs.orgnih.gov Recent studies have highlighted that the oxidation of MSIA can lead to substantial MSA production, especially at lower temperatures, which has significant implications for understanding the natural sulfur cycle and aerosol formation in polar regions. acs.orgnih.govnoaa.gov

While the oxidation of MSIA by ozone to form MSA does occur, theoretical calculations show it to be of minor importance compared to the OH radical pathway in the gas phase. nih.govnih.govresearchgate.net The reaction rate of MSIA with ozone is significantly slower than its reaction with OH radicals under typical tropospheric conditions. nih.gov

Hydrolytic Stability and Decomposition Pathways under Research Conditions

Methanesulfonic acid exhibits remarkable chemical stability, particularly against hydrolysis. rsc.orgnih.gov The strong carbon-sulfur bond is resistant to cleavage under both acidic and alkaline conditions. rsc.org Research has shown that even when heated in an autoclave with an excess of 3.7 M sodium hydroxide (B78521) solution for three hours, no decomposition of the methanesulfonate anion was detected at 315°C. rsc.orgnih.gov Under the same conditions, only 1.5% decomposition was observed at 345°C, and 11% at 375°C. rsc.orgnih.gov

Thermally, MSA is stable for extended periods up to 180°C. nih.gov However, it begins to decompose in the air at temperatures above 185°C before reaching its atmospheric boiling point. rsc.orgnih.gov The decomposition becomes rapid above 225°C. nih.gov Distillation of MSA without decomposition is only possible under reduced pressure. rsc.orggoogle.com Despite these observations, the precise mechanism of the thermal decomposition of MSA has not yet been detailed in research studies. nih.gov

Electrochemical Reactivity and Oxidation Mechanisms of Methanesulfonate Anion

The methanesulfonate anion is electrochemically stable over a wide potential range, typically from -2 V to +2 V versus the standard hydrogen electrode (SHE) on a platinum electrode. rsc.orgrsc.org This stability makes MSA a useful electrolyte in various electrochemical applications, such as electrodeposition and redox flow batteries. rsc.org

However, at high anodic potentials, specifically between +2.9 V and +3.7 V vs. SHE, a concentrated (10 M) MSA solution undergoes electrooxidation. rsc.org The primary mechanism involves the anodic oxidation of the methanesulfonate anion to form a methylsulfonyloxyl radical (CH₃S(O)₂O•). rsc.org Two of these radicals then recombine to form the main oxidation product, bis(methanesulfonyl)peroxide. rsc.org While stable under normal conditions, this organic peroxide can decompose explosively at temperatures exceeding 70°C. rsc.org The electrochemical behavior of MSA is also relevant in processes like the anodic dissolution of metals, where it is used to prepare metal methanesulfonate salts. googleapis.com

Theoretical and Computational Chemistry Studies of Methanesulfonic Acid and 1 Hydroxy Methanesulfonic Acid

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations provide profound insights into the molecular structures, stabilities, and thermochemical properties of methanesulfonic acid. For methanesulfonic acid (MSA), high-level calculations, such as the Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)) method with a complete basis set (CBS) extrapolation, have been employed to determine its structural and thermochemical properties. These studies have established that MSA has one stable conformer. The enthalpy of formation for MSA has been determined to be approximately -566.2 kJ mol⁻¹.

Spectra of MSA and its complex with water have also been investigated using microwave spectroscopy and density functional theory (DFT) calculations. For the MSA monomer, spectral analysis revealed a pair of tunneling states, which are attributed to the large-amplitude motion of the hydroxyl hydrogen atom around the S-O(H) bond.

Table 1: Calculated Thermochemical and Structural Data for Methanesulfonic Acid (MSA)

| Property | Value | Method |

| Enthalpy of Formation (ΔHf) | -566.2 kJ mol⁻¹ | CCSD(T)/CBS |

| Number of Stable Conformers | 1 | CCSD(T)/CBS |

| Tunneling Energy (-OD form) | 6471.9274(18) MHz | Microwave Spectroscopy |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been widely applied to unravel the reaction mechanisms of MSA with various atmospheric oxidants and other molecules. For instance, the gas-phase reaction of MSA with the hydroxyl (OH) radical has been investigated using DFT methods like B3LYP. These studies have identified two primary reaction mechanisms: a proton-coupled electron transfer and a hydrogen atom transfer, both of which produce the CH₃SO₃ radical and a water molecule. A third mechanism involving a double proton transfer was also identified, where the reactants and products are identical.

The influence of water on these reactions has also been a subject of DFT studies. It has been shown that while MSA forms stable complexes with water, the presence of a single water molecule can complicate the reaction with the OH radical by introducing a new reaction pathway involving the interchange of the water molecule. Kinetic calculations suggest that this water-interchange pathway is dominant, implying that water vapor may not play a significant role in the oxidation of MSA by the OH radical.

Furthermore, DFT has been instrumental in investigating the role of MSA in the nucleation of new atmospheric particles. The interactions of MSA with bases such as ammonia (B1221849) and various amines have been extensively modeled to understand the initial steps of aerosol formation. These calculations help in determining the binding energies and structures of pre-nucleation clusters.

Again, there is a significant lack of specific DFT studies on the reaction mechanisms of 1-hydroxy-methanesulfonic acid (HMSA) in the current body of scientific literature.

Variational Transition-State Theory (VTST) for Reaction Rate Evaluation

Variational Transition-State Theory (VTST) is a powerful computational method for calculating reaction rate constants. While there is a wealth of research on the reaction kinetics of sulfur-containing compounds, direct applications of VTST to the reactions of methanesulfonic acid are not as commonly reported as DFT studies on reaction mechanisms.

However, VTST has been applied to study the atmospheric oxidation of related compounds like methanesulfinic acid (MSIA) by the OH radical. These studies evaluate the rate constants for different reaction channels. The insights gained from such studies on related molecules can provide a basis for understanding the potential reaction rates of MSA, though direct VTST calculations for MSA reactions are less prevalent in the literature reviewed.

No specific studies employing VTST for the reaction rate evaluation of 1-hydroxy-methanesulfonic acid (HMSA) were found in the surveyed literature.

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., with water, amines)

Molecular dynamics (MD) simulations have been employed to study the behavior of MSA in condensed phases and its interactions with other molecules, particularly water and amines. These simulations provide a dynamic picture of the intermolecular forces and structural organization.

MD studies of pure MSA have been conducted over a range of temperatures to calculate various thermodynamic, structural, and dynamical properties. The results for properties such as density, shear viscosity, heat of vaporization, and melting temperature have shown good agreement with experimental data. These simulations have also highlighted the significant role of hydrogen bonding in determining the structural and dynamical properties of MSA. The lifetimes of hydrogen bonds have been computed and found to be consistent with diffusion and viscosity coefficients.

The interaction of MSA with water has been a key area of investigation. MD simulations have shown that an increase in the number of water molecules leads to a more extensive hydrogen-bonding network and a higher heat capacity of the system. At low degrees of hydration, DFT-based calculations have been used to model MSA-water clusters to understand the interactions at a molecular level and to deduce ¹H-NMR spectra. These studies indicate that for clusters with more than two water molecules, proton transfer from MSA to water occurs, forming ion pairs.

While MD simulations are a powerful tool, specific simulations focusing on the intermolecular interactions of 1-hydroxy-methanesulfonic acid (HMSA) with water or amines are not prominently featured in the available scientific literature.

Modeling of Cluster Formation and Nucleation Processes involving MSA and HMSA

The role of MSA in atmospheric new particle formation (NPF) is a major focus of computational modeling. These studies often use quantum chemical methods to calculate the thermodynamics of cluster formation, which are then used in kinetic models to simulate nucleation rates.

It has been shown that amines can significantly enhance MSA-driven nucleation. Computational studies have explored the formation of clusters between MSA and various amines, such as ammonia, methylamine (B109427), dimethylamine (B145610), and trimethylamine. nih.gov These studies have revealed that the hydrogen-bonding capacity of the amine is a crucial factor in the stability of the MSA-amine clusters. nih.gov For example, despite its lower basicity, methylamine can enhance NPF more effectively than dimethylamine due to its ability to form more hydrogen bonds. rsc.org

The formation of clusters involving MSA and other atmospheric species, such as sulfuric acid and iodine oxoacids, has also been investigated. acs.orgnih.gov These studies indicate that MSA can participate in the formation of stable multicomponent clusters, potentially playing a significant role in NPF in marine environments. acs.orgnih.gov

Kinetic modeling, using codes such as the Atmospheric Cluster Dynamics Code (ACDC), has been employed to simulate the formation rates of these clusters under various atmospheric conditions. nih.gov These simulations have shown that high concentrations of precursors and high relative humidity can favor the formation of MSA-based clusters. nih.gov

As with the other areas of computational study, there is a clear absence of research on the modeling of cluster formation and nucleation processes specifically involving 1-hydroxy-methanesulfonic acid (HMSA).

Role in Advanced Organic Synthesis and Catalysis Research

Methanesulfonic Acid as a Brønsted Acid Catalyst in Complex Syntheses

Methanesulfonic acid's high acid strength (pKa = -1.9) and low molecular weight make it an effective catalyst for numerous organic reactions. orientjchem.orgresearchgate.net It is considered a strong acid that ionizes completely in a 0.1 M aqueous solution. researchgate.net Its utility spans from regioselective acylations to the synthesis of complex heterocyclic frameworks and the modification of natural products.

Methanesulfonic acid has proven to be a highly effective catalyst for the direct ortho-acylation of phenols and naphthols, a key transformation for the synthesis of ortho-hydroxyaryl ketones. These ketones are valuable intermediates in the production of biologically active compounds such as chalcones and flavanones. arabjchem.org The use of MSA, particularly under microwave irradiation, offers a rapid and environmentally benign route to these products. arabjchem.orgkashanu.ac.ir This method provides high regioselectivity, with acylation occurring preferentially at the ortho position to the hydroxyl group, achieving over 98% selectivity in some cases. arabjchem.orgresearchgate.net The high regioselectivity is attributed to the chelation of the phenolic hydroxyl group with methanesulfonic acid, which also interacts with the carboxylic acid to form the acylium ion. arabjchem.org This approach presents several advantages over traditional Friedel-Crafts acylation, including faster reaction times, high yields, mild reaction conditions, and a simpler workup procedure. arabjchem.orgkashanu.ac.ir

Table 1: MSA-Catalyzed Regioselective Acylation of Phenols and Naphthols

| Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| Phenol (B47542) | Acetic acid | MSA, Microwave (200W, 30s) | o-Hydroxyacetophenone | 95 | arabjchem.org |

| 1-Naphthol | Acetic acid | MSA, Microwave (200W, 30s) | 2-Acetyl-1-naphthol | 98 | arabjchem.org |

| 2-Naphthol | Acetic acid | MSA, Microwave (200W, 30s) | 1-Acetyl-2-naphthol | 96 | arabjchem.org |

| Phloroglucinol | Acetic acid | MSA, Ultrasound | 2,4-Diacetylphloroglucinol | Excellent | researchgate.net |

Methanesulfonic acid serves as an efficient catalyst in the synthesis of a variety of heterocyclic compounds.

Chalcones : MSA is utilized in the Claisen-Schmidt condensation of 2'-hydroxy acetophenones with substituted benzaldehydes to produce 2'-hydroxy chalcones in high yields. This method is noted for being efficient, eco-friendly, and employing an inexpensive catalyst with a short reaction time and easy workup. Chalcones themselves are important intermediates for synthesizing other flavonoids like flavanones and flavones. acs.org

Flavanones : The cyclization of 2'-hydroxy chalcones to flavanones is effectively catalyzed by methanesulfonic acid. researchgate.netorientjchem.org This protocol is considered an improved and eco-friendly method, offering higher yields compared to those using trifluoroacetic acid or other mineral acids. researchgate.net The reaction can be performed under various conditions, including thermal, microwave, and ultrasound, with microwave-assisted synthesis being the fastest. orientjchem.orgscispace.com

Schiff Bases : MSA is an effective catalyst for the synthesis of Schiff bases through the condensation reaction of carbonyl compounds and primary aromatic amines. iscience.inresearchgate.net The advantages of this protocol include the use of a simple, inexpensive, and biodegradable catalyst, leading to high yields of the desired products in a short time with a straightforward workup process. iscience.in

Xanthones : While specific research on MSA-catalyzed xanthone (B1684191) synthesis is less documented, the related Friedel-Crafts acylation and cyclization reactions facilitated by MSA and its derivatives like Eaton's Reagent suggest its potential utility in this area.

Table 2: MSA-Catalyzed Synthesis of Heterocyclic Compounds

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Chalcone (B49325) Synthesis | 2-Hydroxy acetophenone, Benzaldehyde | 2'-Hydroxy chalcone | 87 | |

| Flavanone Synthesis | 2'-Hydroxy chalcone | Flavanone | Good | researchgate.net |

| Schiff Base Synthesis | Carbonyl compound, Primary aromatic amine | Schiff base | High | iscience.in |

In the synthesis of many active opioid derivatives, the O-demethylation of an intermediate methyl ether at the 3-position is a crucial step. tandfonline.com A combination of methanesulfonic acid and methionine has been successfully employed for the O-demethylation of N-allylnoroxycodone to produce naloxone. tandfonline.comtandfonline.com This reagent system, acting as a hard acid-soft nucleophile combination, provides an excellent and industrially scalable alternative to hazardous reagents like boron tribromide. tandfonline.com The optimal conditions for this reaction are typically around 30-40°C for up to 15 hours to minimize degradation. tandfonline.com While effective for certain opioid derivatives, the results can be variable depending on the specific substrate. tandfonline.comtandfonline.com

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid (typically 1:10 by weight or 7.7 wt% P₂O₅), is a powerful alternative to polyphosphoric acid (PPA) for promoting acylation and cyclization reactions. wikipedia.orgchemicalbook.com It is less viscous and easier to handle than PPA, often providing better yields. Eaton's reagent is used as a catalyst and condensing agent in various syntheses, including the Claisen-Schmidt condensation for chalcone synthesis and the preparation of 4-hydroxycoumarins. chemicalbook.com It has also been effectively used in the Pictet-Gams reaction for the synthesis of tetrahydroisoquinoline-3-ones from phenyl acetamide (B32628) derivatives and formaldehyde (B43269), offering a simple and efficient method that can be scaled up. orgsyn.org

Methanesulfonic acid is a proficient catalyst for both acetalization and etherification reactions. For instance, it has been shown to be a more efficient catalyst than p-toluenesulfonic acid for the synthesis of lauraldehyde glycerol (B35011) acetal, achieving higher yields at lower temperatures. researchgate.netdntb.gov.ua In the realm of etherification, which includes esterification, MSA is widely used. It serves as a green catalyst for the esterification of stearic acid with methanol (B129727) to produce methyl stearate (B1226849) (biodiesel), where catalysts prepared using MSA show high thermal stability and catalytic activity. nih.gov Its strong Brønsted acidity makes it highly effective for these transformations. researchgate.net

Applications in Green Chemistry Methodologies for Organic Synthesis

Methanesulfonic acid is increasingly recognized as a "green acid" and a sustainable catalyst in organic synthesis. orientjchem.orgresearchgate.netrsc.org Its environmentally friendly profile stems from several key properties: it is biodegradable, breaking down into sulfate (B86663) and carbon dioxide; it has low toxicity (high LD50); it is less corrosive than many other mineral acids; and it does not evolve toxic gases. orientjchem.orgresearchgate.net MSA is a liquid that is easy to handle and can be recycled. orientjchem.org

Its application in green chemistry is exemplified by its use in solvent-free or microwave-assisted reactions, which reduce energy consumption and waste. researchgate.netarabjchem.org The direct ortho-acylation of phenols under microwave irradiation is a prime example of a green methodology facilitated by MSA, offering high efficiency and selectivity with minimal environmental impact. arabjchem.orgkashanu.ac.ir Similarly, its use in the synthesis of flavanones and chalcones provides eco-friendly alternatives to traditional methods that often rely on more hazardous catalysts and solvents. researchgate.net The use of MSA aligns with the principles of green chemistry by maximizing atom economy and employing safer chemicals and reaction conditions. arabjchem.orgrsc.org

Comparative Catalytic Efficacy Studies with Other Strong Acids

Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the comparative catalytic efficacy of Methanesulfonic acid, 1-hydroxy- against other strong acids such as sulfuric acid, methanesulfonic acid (MSA), or p-toluenesulfonic acid (p-TSA). While extensive research exists comparing the catalytic activities of MSA, sulfuric acid, and p-TSA in a variety of organic reactions, similar studies involving the 1-hydroxy- derivative of methanesulfonic acid are not found in the reviewed scientific publications.

Research into the catalytic properties of strong acids is a robust field, with numerous studies providing detailed comparisons of their effectiveness in promoting chemical transformations. For instance, studies have demonstrated that the catalytic activity of an acid is influenced by factors such as its acid strength (pKa), its solubility in the reaction medium, and the presence of other functional groups that can interact with reactants. orientjchem.orgresearchgate.net

In the context of biomass conversion, for example, direct comparisons between p-toluenesulfonic acid and sulfuric acid have been conducted. One such study on the saccharification of corn stover revealed that p-toluenesulfonic acid was a more effective catalyst than sulfuric acid at the same H+ ion concentration under moderate temperatures and pressures. orientjchem.orgnih.gov This enhanced activity was attributed to potential interactions between the catalyst and the biomass. orientjchem.orgresearchgate.net

Similarly, in the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), concentrated p-toluenesulfonic acid has been shown to be significantly more efficient than concentrated sulfuric acid, achieving complete degradation in a much shorter timeframe. rsc.org These examples underscore the importance of the acid's structure and properties in determining its catalytic performance.

Methanesulfonic acid (MSA) itself is frequently positioned as a "green" alternative to traditional mineral acids due to its biodegradability and lower corrosivity. j-kirr.or.krwikipedia.org Its catalytic utility has been explored in numerous organic syntheses, where it is often compared to sulfuric acid. wikipedia.org While MSA is a strong acid, it is considered weaker than sulfuric acid. This difference in acidity, along with its non-oxidizing nature, can lead to higher selectivity and purer products in certain reactions. wikipedia.org

The introduction of a hydroxyl group at the 1-position of methanesulfonic acid would create a new chemical entity, "Methanesulfonic acid, 1-hydroxy-". The presence of this hydroxyl group would be expected to alter the compound's chemical and physical properties, including its acidity and, consequently, its catalytic behavior. However, without specific research dedicated to this compound, any discussion of its comparative catalytic efficacy would be purely speculative.

Future research would be necessary to isolate or synthesize Methanesulfonic acid, 1-hydroxy-, characterize its properties, and evaluate its performance as a catalyst in various acid-catalyzed reactions. Such studies would need to generate empirical data, including reaction kinetics, product yields, and selectivity, and compare these findings against established strong acid catalysts to determine its relative efficacy.

Until such research is conducted and published, a scientifically accurate and informative comparison as requested in this section cannot be provided.

Atmospheric Chemistry and Environmental Fate Research

Atmospheric Transport and Deposition Research

The atmospheric transport and deposition of methanesulfonic acid (MSA) and 1-hydroxy-methanesulfonic acid (HMSA) are critical processes that determine their distribution and environmental impact.

Research on MSA indicates that it can be transported over long distances in the atmosphere. nih.gov This is particularly evident in remote regions like the Arctic, where MSA concentrations are influenced by long-distance transport from air masses originating in other areas, such as the Bering Sea. nih.gov The atmospheric lifetime of particles containing MSA will influence their transport distance. nih.govresearchgate.net Deposition processes, including wet deposition (through rain and snow) and dry deposition, remove MSA from the atmosphere. copernicus.org Rainwater samples have been found to contain MSA, confirming its removal via wet deposition. copernicus.org

For HMSA, its formation during the aging of pollution plumes suggests that it is also subject to atmospheric transport. core.ac.ukcopernicus.org Field studies in Germany have shown that the highest concentrations of HMSA are often associated with the advection of continental air masses, indicating transport from source regions. core.ac.ukcopernicus.org HMSA has been identified as a stable species, particularly at acidic pH, which allows it to persist in the atmosphere and be transported over significant distances. core.ac.ukca.govresearchgate.net This stability allows HMSA to act as a reservoir for S(IV), which can be released upon changes in atmospheric conditions, such as an increase in pH. ca.govresearchgate.net The deposition of HMSA, similar to MSA, will occur through both wet and dry processes, contributing to the sulfur and acidity budgets of ecosystems upon which it deposits.

The table below summarizes key findings related to the atmospheric transport and deposition of MSA and HMSA.

| Compound | Transport Characteristics | Deposition Mechanisms | Observed Locations and Conditions |

| Methanesulfonic Acid (MSA) | Subject to long-range atmospheric transport. nih.gov | Wet and dry deposition. copernicus.org | Detected in remote marine and polar regions. nih.gov |

| 1-Hydroxy-Methanesulfonic Acid (HMSA) | Transported with aged pollution plumes. core.ac.ukcopernicus.org | Wet and dry deposition. | Found in urban and rural locations, often associated with continental air masses. core.ac.ukcopernicus.org |

Advanced Spectroscopic and Structural Elucidation

Microwave Spectroscopy for Monomer and Complex Structures (e.g., MSA-water complexes)

Microwave spectroscopy, a high-resolution technique, has been instrumental in determining the precise geometric structure of the methanesulfonic acid monomer and its complexes, particularly with water. acs.orgnih.gov Studies combining microwave spectroscopy with density functional theory (DFT) calculations have provided detailed structural information. acs.org

For the MSA monomer, rotational spectra reveal the presence of a pair of tunneling states. acs.orgnih.gov This phenomenon is attributed to the large-amplitude motion of the hydroxyl hydrogen atom around the S–O(H) bond. nih.gov In the deuterated isotopologue (CH₃SO₃D), the tunneling energy was directly measured, providing critical data for understanding the potential energy surface of this internal motion. acs.orgnih.gov

The investigation of the MSA-water complex is particularly significant for atmospheric chemistry. The analysis of its rotational spectrum demonstrates that the acidic hydrogen of MSA forms a primary hydrogen bond with the oxygen atom of the water molecule. acs.orgnih.gov A secondary, weaker hydrogen bond forms between a hydrogen atom of the water molecule and one of the sulfonate oxygen atoms. nih.gov This interaction results in a stable, six-membered cyclic structure, which is a typical arrangement for hydrated oxyacids. acs.orgnih.gov No evidence of internal motion was observed in this complex, indicating a relatively rigid structure. nih.gov Rotational spectra for other isotopologues, such as CH₃SO₃H···D₂O, have also been analyzed to confirm the structure. acs.orgnih.gov

Table 1: Rotational Constants for Methanesulfonic Acid Monomer and its Water Complex

| Species | A (MHz) | B (MHz) | C (MHz) |

| CH₃SO₃H (Ground State) | 3289.4716 | 3169.1764 | 2244.3755 |

| CH₃SO₃H (Excited State) | 3290.0076 | 3168.9610 | 2244.2045 |

| CH₃SO₃H···H₂O | 1657.4851 | 1290.1332 | 986.0827 |

Data sourced from experimental microwave spectroscopy studies. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies in Research States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations and intermolecular interactions of methanesulfonic acid in different states. nih.govresearchgate.net These studies reveal significant differences between the liquid and solid phases of MSA, primarily due to the strength of hydrogen bonding. nih.govnih.gov

In the solid state, hydrogen bonding is considerably stronger than in the liquid state. nih.govresearchgate.netroyalsocietypublishing.org This is evident in the IR spectra, where the O–H stretching band shifts to a lower frequency (downshifted from ~3000 cm⁻¹ in the liquid to ~2600 cm⁻¹ in the solid), and the S–O–H bending modes shift to higher frequencies. nih.gov In Raman spectra, the transition from liquid to solid results in sharper, more resolved peaks, with some broader peaks splitting into distinct components as the molecules become fixed in a less symmetric solid-state environment. nih.gov

Studies on the surface of aqueous solutions using techniques like Vibrational Sum Frequency Spectroscopy (VSFS) show that MSA partitions to the air-water interface with a preferred orientation, where the methyl group points away from the liquid. acs.orgdtic.mil The presence of MSA at the surface enhances the intermolecular hydrogen bonding between neighboring water molecules. dtic.mil

The interaction of MSA with water in hydrated clusters has also been investigated. nih.gov In clusters with one or two water molecules, strong cyclic hydrogen bonds are formed. nih.gov However, in clusters with three or more water molecules, proton transfer occurs, leading to the formation of methanesulfonate (B1217627) (CH₃SO₃⁻) and hydronium (H₃O⁺) ion pairs. nih.gov The reaction of MSA with amines, such as trimethylamine, on surfaces has been studied using Diffuse Reflectance Infrared Fourier Transform Spectrometry (DRIFTS), confirming the formation of trimethylaminium methanesulfonate salt. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Methanesulfonic Acid

| Vibrational Mode | Liquid State (IR) | Solid State (IR) | Assignment |

| O–H Stretch | ~3000 | ~2600 | Stretching of the hydroxyl group |

| S=O Asymmetric Stretch | ~1350 | 1331, 1311 | Asymmetric stretching of the sulfonyl group |

| S=O Symmetric Stretch | ~1171 | 1150 | Symmetric stretching of the sulfonyl group |

| S–O–H Bend | 1171 (shoulder) | 1224 | In-plane bending of the S-O-H angle |

| C–S Stretch | 762 | 790 | Stretching of the carbon-sulfur bond |

Data compiled from IR and Raman spectroscopy research. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method for the structural identification and quantification of methanesulfonic acid and related compounds in various media. ¹H NMR, in particular, has been successfully utilized to characterize water-soluble organic compounds in atmospheric particles. nih.gov

In studies of urban aerosols, both methanesulfonic acid (MSA) and hydroxymethanesulfonic acid (HMSA) were identified as major organosulfur constituents using ¹H NMR. nih.gov This technique allows for the direct analysis of dissolved compounds without extensive separation procedures, providing quantitative data on their atmospheric concentrations. nih.gov

The chemical shifts observed in ¹H NMR spectra are sensitive to the molecular environment. Research combining experimental NMR with DFT calculations has explored the hydrogen-bonding network of MSA in aqueous solutions. nih.gov Theoretical ¹H-NMR spectra were calculated for hydrated MSA clusters of varying sizes. nih.gov The results show that the chemical shift of the hydroxyl proton is significantly affected by the addition of water molecules, reflecting the strong hydrogen-bonding interactions and, in larger clusters, proton transfer to form hydronium ions. nih.gov The methyl protons are less affected but still show slight shifts due to changes in the chemical environment. nih.gov Furthermore, ¹H NMR and Raman spectroscopy have been used to determine the acidity of MSA, yielding a pKa value of -1.92, which classifies it as a moderately strong acid. rsc.org

Table 3: ¹H and ¹³C NMR Chemical Shifts for Methanesulfonic Acid

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

| ¹H | Methanesulfonic Acid | D₂O | 2.8 |

| ¹H | Hydroxymethanesulfonic Acid | D₂O | 5.1 |

| ¹³C | Methanesulfonic Acid | Not Specified | ~39 |

Data sourced from NMR spectroscopy studies of atmospheric particles and spectral databases. nih.govnih.gov

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry is a vital tool for the identification of methanesulfonic acid and for elucidating the fragmentation pathways of its derivatives, which provides insight into their structure and reactivity. Electron ionization (EI) mass spectrometry of methanesulfonic acid reveals a characteristic fragmentation pattern. nist.gov

The mass spectrum of MSA typically shows a molecular ion peak (M⁺) at m/z 96, although its intensity can be low. nist.govresearchgate.net Key fragment ions observed in the mass spectrum of MSA and its derivatives, like methyl methanesulfonate, provide structural clues. Common fragmentation processes include the loss of hydroxyl (•OH), methyl (•CH₃), and sulfonyl (SO₂) groups. researchgate.netnist.gov For instance, prominent peaks in the MSA spectrum often correspond to ions such as [CH₃SO₂]⁺ (m/z 79) and [CH₃]⁺ (m/z 15). nist.gov

In the study of related alkanesulfonyl chlorides, mass spectrometry shows that fragmentation is often initiated by the loss of the chlorine atom, followed by the loss of SO₂ to form an alkyl cation. researchgate.net For alkylbenzenesulfonic acids, desulfonation and loss of the alkyl group are common fragmentation pathways observed in their mass spectra. researchgate.net Negative ion mass spectrometry has also been employed, where simple sulfonic acids typically form [M-H]⁻ ions with very little fragmentation. researchgate.net These fragmentation patterns are crucial for the structural analysis of reaction products and for mechanistic studies involving MSA.

Table 4: Major Ions in the Electron Ionization (EI) Mass Spectrum of Methanesulfonic Acid

| m/z | Ion Formula | Description |

| 96 | [CH₄O₃S]⁺ | Molecular Ion |

| 81 | [CHSO₂]⁺ | Loss of Methyl Group |

| 79 | [CH₃SO₂]⁺ | Loss of Hydroxyl Radical |

| 65 | [HSO₂]⁺ | Loss of Methyl and Oxygen |

| 48 | [SO]⁺ | Sulfur Monoxide Ion |

| 15 | [CH₃]⁺ | Methyl Cation |

Data compiled from the NIST Mass Spectrometry Data Center. nist.gov

Crystallographic Analysis of Methanesulfonic Acid Derivatives in Research

While the crystal structure of pure methanesulfonic acid (MSA) has not been determined, X-ray crystallography has been successfully applied to elucidate the three-dimensional structures of its derivatives, particularly its salts (methanesulfonates). royalsocietypublishing.org These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and coordination with metal cations. researchgate.net

Research on transition metal methanesulfonate hydrates has revealed their detailed crystal structures. For example, manganese(II) methanesulfonate dihydrate, Mn(CH₃SO₃)₂∙2H₂O, crystallizes with the Mn²⁺ cation octahedrally coordinated to oxygen atoms from two water molecules and four different methanesulfonate anions. researchgate.net The sulfonate groups bridge the metal cations, forming infinite chains, which are further connected into layers by O–H∙∙∙O hydrogen bonds involving the water ligands. researchgate.net

Similarly, the crystal structure of iron(II) methanesulfonate tetrahydrate, Fe(CH₃SO₃)₂∙4H₂O, shows that each sulfonate group coordinates to two different cations in a monodentate fashion and forms hydrogen bonds with two aqua ligands via its remaining oxygen atoms. researchgate.net In these structures, the nonpolar methyl groups of the anions are oriented towards each other, creating layers connected by van der Waals forces. researchgate.net Crystallographic studies have also been performed on various other salt forms, including those of azo dyes and pharmaceutically relevant molecules, providing fundamental insights into their solid-state packing and tautomeric forms. mdpi.com

Table 5: Crystallographic Data for Methanesulfonate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Manganese(II) methanesulfonate dihydrate | Mn(CH₃SO₃)₂∙2H₂O | Monoclinic | P2₁/c | 7.785(2) | 7.923(2) | 9.070(2) | 109.91(3) |

| Iron(II) methanesulfonate tetrahydrate | Fe(CH₃SO₃)₂∙4H₂O | Monoclinic | P2₁/c | 7.640(2) | 16.035(3) | 9.771(2) | 113.30(3) |

Data sourced from single-crystal X-ray diffraction studies. researchgate.net

Research on Derivatives and Analogues of Methanesulfonic Acid

Synthesis and Characterization of Alkyl Methanesulfonates and Related Esters

Studies on related compounds include the synthesis of various hydroxy sulfonates, which are valued as surfactants. For instance, a method has been described for the selective synthesis of sulfonate surfactants with side chains containing ether and hydroxy groups, using cyclic sulfates as epoxide analogues. nih.gov Another area of research focuses on S-(α-Hydroxyalkyl) esters of heterocyclic thiosulfonic acids, which represents a different class of sulfur-containing esters. researchgate.net

While the formation of methanesulfonate (B1217627) esters from methanesulfonic acid and alcohols has been studied, particularly in the context of impurities in pharmaceuticals, this chemistry pertains to methanesulfonic acid (CH₃SO₃H) and not its 1-hydroxy counterpart (HOCH₂SO₃H). enovatia.comnih.gov

Synthesis and Reactivity of Sulfonate Derivatives (e.g., Sulfonamides, Sulfonyl Peroxides)

Sulfonamides: The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of many pharmaceuticals. wikipedia.orgnih.gov The conventional synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org While numerous sulfonamide derivatives of various sulfonic acids have been developed, there is a lack of specific reports on the synthesis and reactivity of sulfonamides derived directly from Methanesulfonic acid, 1-hydroxy- . Research in this area tends to focus on more complex structures, such as the synthesis of novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide. mdpi.com

Sulfonyl Peroxides: Research into sulfonyl peroxides has primarily focused on derivatives of methanesulfonic acid. For example, di(methanesulfonyl) peroxide (CH₃SO₂-O-O-SO₂CH₃) can be prepared by the electrolysis of aqueous methanesulfonic acid. google.com This compound has been investigated for its role as a catalyst in polymerization reactions and as a radical initiator. google.comresearchgate.netrsc.org There is no available information in the reviewed literature concerning the synthesis or reactivity of sulfonyl peroxides based on the Methanesulfonic acid, 1-hydroxy- structure.

Future Research Directions and Emerging Academic Areas

Exploration of New Catalytic Applications and Mechanistic Pathways

Future research will likely focus on two main areas: elucidating the intricate mechanistic pathways of HMSA's role in the atmosphere and exploring its potential as a catalyst in synthetic chemistry.

The atmospheric formation of HMSA occurs through the nucleophilic addition of dissolved sulfur(IV) species (bisulfite, HSO₃⁻, and sulfite (B76179), SO₃²⁻) to formaldehyde (B43269). rsc.orgcopernicus.org Quantum chemistry calculations have shown that the reaction barrier is significantly lower for the pathway involving sulfite (SO₃²⁻) compared to bisulfite (HSO₃⁻), making the former reaction easier to occur. rsc.orgresearchgate.net The kinetics are highly dependent on the pH of the aqueous medium, with formation favored in moderately acidic conditions (pH 4-6). copernicus.orgnih.gov

A significant frontier in mechanistic understanding lies at the air-water interface. Recent advanced simulations have revealed that the formation rate of HMSA is dramatically accelerated at this interface. researchgate.net This enhancement is attributed to a combination of factors, including partial solvation, restricted movement of formaldehyde, and local electric field effects, which collectively lower the enthalpy and entropy barriers to the reaction. researchgate.net Further investigation into these interfacial phenomena is crucial. The subsequent oxidation of HMSA in the atmospheric aqueous phase, primarily by the hydroxyl (OH) radical, is another key pathway that requires more detailed study to fully understand its lifecycle. rsc.orgresearchgate.netcopernicus.org

While HMSA's role in enhancing new particle formation by stabilizing acid clusters is recognized, its application as a direct catalyst in organic synthesis remains a largely unexplored field. researchgate.net Other sulfonic acids, such as p-toluenesulfonic acid and functionalized sulfonic acid catalysts, are widely used in industrial processes like esterification and dehydration. rsc.orgrsc.org A promising future direction would be to investigate whether HMSA or its derivatives could serve as effective, potentially "green" catalysts, given its natural origins in the atmospheric sulfur cycle.

Advanced Computational Modeling for Complex Atmospheric Interactions

Computational chemistry is an indispensable tool for understanding the behavior of HMSA in the complex atmospheric environment. Future research will increasingly rely on sophisticated modeling to bridge molecular-level interactions with large-scale atmospheric impacts.

Quantum Chemistry Methods: High-level quantum calculations, such as Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)), are essential for mapping the potential energy surfaces of HMSA's formation and oxidation reactions. rsc.orgresearchgate.net These models provide precise calculations of reaction energy barriers, which are critical inputs for larger-scale kinetic models. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Ab initio molecular dynamics (AIMD), particularly when enhanced with techniques like metadynamics, allows researchers to simulate reaction dynamics at explicit interfaces. researchgate.net These simulations have been pivotal in demonstrating how the air-water interface acts as an accelerator for HMSA formation by revealing the roles of water reorganization, hydrogen bonding networks, and proton transfer mechanisms like the Grotthuss mechanism. researchgate.net

Atmospheric Cluster Dynamics Code (ACDC): To understand the role of HMSA in the birth of new aerosol particles, ACDC simulations are employed. researchgate.netnih.gov This code models the formation, collision, and evaporation of molecular clusters. Studies using ACDC have investigated how HMSA, in combination with species like sulfuric acid, amines, and other organic acids, forms stable clusters that can grow into cloud condensation nuclei. researchgate.netnih.govcopernicus.org

Chemical Transport Models (CTMs): Global and regional CTMs, such as GEOS-Chem, are being modified to include detailed HMSA chemistry. copernicus.orgharvard.edunih.gov These models are crucial for simulating the global distribution, seasonal cycles, and transport of HMSA, and for predicting its contribution to PM₂.₅ concentrations under different emission scenarios. copernicus.orgharvard.edu Simulations suggest that aqueous clouds are the primary medium for HMSA formation globally, though formation in aerosol liquid water can be significant under specific conditions of high ionic strength. copernicus.orgharvard.edu

Table 1: Computational Methods in HMSA Research

| Computational Method | Application in HMSA Research | Key Insights |

|---|---|---|

| Quantum Chemistry (DFT, CCSD(T)) | Calculating reaction energy barriers for formation and oxidation. rsc.orgresearchgate.net | Identifies the most favorable reaction pathways and provides kinetic parameters. rsc.orgresearchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Simulating reaction mechanisms at the air-water interface. researchgate.net | Reveals how interfacial effects (enthalpy, entropy) accelerate HMSA formation. researchgate.net |

| Atmospheric Cluster Dynamics Code (ACDC) | Modeling the formation and growth of new particles containing HMSA. researchgate.netnih.gov | Quantifies the role of HMSA in stabilizing initial molecular clusters. researchgate.netnih.gov |

| Chemical Transport Models (CTMs) | Simulating the global/regional distribution and impact of HMSA. copernicus.orgharvard.edu | Predicts HMSA concentrations and its contribution to air pollution under various scenarios. copernicus.orgharvard.edu |

Investigation of Novel Derivatives with Enhanced Reactivity or Selectivity

The synthesis and characterization of novel derivatives of HMSA represent a significant, yet largely untapped, area for future research. While the fundamental atmospheric reactivity of HMSA is under investigation, the intentional chemical modification of its structure to create new functionalities is a frontier in synthetic chemistry.

Research into other functionalized acids, such as hydroxamic acids, coumarins, and bisphosphonic acids, has yielded a vast array of compounds with tailored biological or material properties. mdpi.commdpi.comorientjchem.org For example, derivatives of other organosulfur compounds have been designed as potent enzyme inhibitors. nih.gov This suggests a clear opportunity for similar exploration with HMSA.

Future synthetic efforts could focus on several key areas:

Esterification: Modifying the sulfonic acid or hydroxyl group to form esters could alter the compound's solubility, volatility, and reactivity, potentially creating new surfactants or chemical intermediates.

Halogenation: Introducing halogen atoms could modify the acidity and reactivity of the molecule, a strategy used to tune the properties of other organic acids.

Polymerization: Developing methods to incorporate the HMSA structure into polymer chains could lead to new functional materials with unique properties, such as ion-exchange resins or specialty polymers.

Investigating the reactivity of these novel derivatives would be a critical next step. This would involve studying their stability under various conditions, their potential catalytic activity, and their interactions with other chemical species. This research direction could transform HMSA from a compound of primarily atmospheric interest into a versatile building block for materials science and synthetic chemistry.

Integration of MSA/HMSA Research with Broader Chemical and Environmental Science Challenges

The study of HMSA is intrinsically linked to some of the most pressing environmental challenges of our time. Future research will continue to strengthen this integration, providing critical data for climate models, air quality management, and our understanding of global biogeochemical cycles.

Air Quality and Public Health: HMSA has been identified as a substantial and previously underestimated component of fine particulate matter (PM₂.₅), especially during extreme winter haze events in Asia and under cold, dark conditions in arctic regions. nih.govnih.govacs.org It can contribute significantly to total aerosol mass, with concentrations reaching as high as 18.5 µg/m³. nih.gov Continued research is vital to quantify its health impacts and to incorporate it accurately into air quality forecasting models.

Climate Science: By contributing to the formation and growth of aerosols, HMSA influences the number of cloud condensation nuclei (CCN). researchgate.netpwonlyias.com Changes in CCN concentrations affect cloud properties, such as their brightness and longevity, which in turn impacts the Earth's radiative balance. Global models that include HMSA chemistry are essential for refining our understanding of aerosol-cloud interactions and their role in the climate system. copernicus.orgnih.gov

Pollution Control and Policy: Research on HMSA has direct implications for pollution control strategies. Its formation is dependent on the atmospheric concentrations of SO₂ and formaldehyde. copernicus.orgpwonlyias.com Modeling studies predict that as policies successfully reduce SO₂ emissions, the atmospheric chemistry may shift, potentially increasing the relative importance of HMSA to total particulate sulfur. harvard.edu This highlights the need for a multi-pollutant control strategy that also addresses emissions of volatile organic compounds, the precursors to formaldehyde. nih.gov

Biogeochemical Cycles: As a stable and water-soluble organosulfur compound, HMSA acts as a reservoir for sulfur in the atmosphere. copernicus.org Understanding its formation, transport, and eventual deposition is crucial for a complete picture of the global sulfur cycle, which connects industrial emissions, marine biology, and terrestrial ecosystems.

Q & A

Basic: How can researchers optimize reaction conditions for synthesizing sodium 1-hydroxy-methanesulfonate?

Sodium 1-hydroxy-methanesulfonate is synthesized via nucleophilic substitution or acid-base reactions. Key parameters include pH control (alkaline conditions favor salt formation) and stoichiometric ratios of methanesulfonic acid and sodium hydroxide. Characterization should include melting point analysis (~200°C decomposition, lit.) and FT-IR to confirm sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups . For purity validation, HPLC with ion-pair chromatography (e.g., sodium 1-decanesulfonate as a reference) is recommended, ensuring ≥99% purity for reproducible results .

Advanced: What methodological considerations resolve contradictions in lipid peroxidation assays using 1-hydroxy-methanesulfonic acid?

In colorimetric assays, 1-hydroxy-methanesulfonic acid enhances specificity for 4-hydroxyalkenals but may underestimate their levels due to endogenous inhibitors (e.g., proteins). To address this:

- Use methanesulfonic acid-based media (optimal for 4-hydroxyalkenals) and HCl-based media (specific to malondialdehyde, MDA) in parallel experiments .

- Hydrolyze Schiff bases in HCl (pH 1.5) to release total MDA, as 4-hydroxyalkenals cyclize irreversibly under acidic conditions .

- Validate results with LC-MS/MS to cross-check chromogenic data and identify interfering species.

Basic: What spectroscopic and computational techniques characterize 1-hydroxy-methanesulfonic acid in atmospheric studies?

- FT-IR and mass spectrometry identify gas-phase clusters with amines (e.g., methylamine) by tracking sulfonate (-SO₃H) and hydroxyl (-OH) stretching .

- Density Functional Theory (DFT) models cluster stability, proton transfer, and hydration effects. For example, water uptake by 1-hydroxy-methanesulfonic acid-methylamine clusters increases nucleation rates by stabilizing zwitterionic structures .

Advanced: How do experimental and computational methods integrate to study atmospheric nucleation mechanisms?

- Experimental : Use flow tube reactors or environmental chambers to simulate gas-phase interactions. For example, measure particle growth rates using DMA (Differential Mobility Analyzers) under controlled humidity .

- Computational : Apply Born-Oppenheimer molecular dynamics to simulate interfacial interactions at air-water interfaces. Studies show methanesulfonic acid forms stable ion pairs with NH₃, enhancing nucleation efficiency by 10–100× compared to H₂SO₄ .

- Cross-validation : Compare DFT-predicted binding energies with experimental collision rates (e.g., CLOUD chamber data) to refine nucleation models .

Basic: What safety protocols are essential when handling 1-hydroxy-methanesulfonic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines (40 CFR 261).

Advanced: How do microbial pathways inform the biodegradation of 1-hydroxy-methanesulfonic acid?

- Enzymatic Studies : Methylosulfonomonas methylovora utilizes methanesulfonic acid monooxygenase (MSAMO) to cleave the C-S bond. Recombinant expression of msamo genes in E. coli confirms substrate specificity .

- Isotopic Tracer Experiments : Use ¹³C-labeled 1-hydroxy-methanesulfonic acid to track metabolic intermediates via GC-MS. Key products include formaldehyde and sulfite, indicating oxidative demethylation .

- Inhibitor Analysis : Add cytochrome P450 inhibitors (e.g., metyrapone) to isolate MSAMO activity in cell-free extracts .

Advanced: What strategies mitigate interference from cyclization byproducts in 4-hydroxyalkenal quantification?

- Pre-Treatment : Add antioxidant cocktails (e.g., BHT, EDTA) during sample preparation to prevent 4-hydroxyalkenal cyclization .

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (586 nm) to resolve MDA- and 4-hydroxyalkenal-adducts. Calibrate with synthetic standards (e.g., 4-hydroxynonenal) .

- Statistical Modeling : Apply multivariate regression to correct for matrix effects in complex biological samples (e.g., liver homogenates) .

Basic: How is 1-hydroxy-methanesulfonic acid applied in electrochemical studies?

- Electrodeposition : Use aqueous methanesulfonic acid as a non-corrosive electrolyte for PbO₂ coatings on titanium substrates. Optimize current density (20–50 mA/cm²) and temperature (25–40°C) to enhance coating adhesion .

- Catalysis : Functionalize graphene oxide (GO) with 1-hydroxy-methanesulfonic acid to synthesize GO@PyH-CH₃SO₃, a reusable catalyst for synthesizing bis-pyrazolols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.